Nickel tungstate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14177-51-6 |

|---|---|

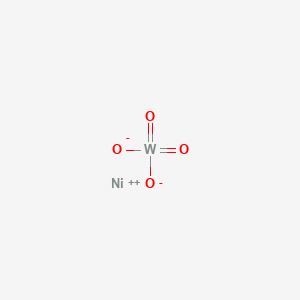

Molecular Formula |

NiOW |

Molecular Weight |

258.53 g/mol |

IUPAC Name |

nickel;oxotungsten |

InChI |

InChI=1S/Ni.O.W |

InChI Key |

USPVIMZDBBWXGM-UHFFFAOYSA-N |

SMILES |

[O-][W](=O)(=O)[O-].[Ni+2] |

Canonical SMILES |

O=[W].[Ni] |

Other CAS No. |

14177-51-6 |

physical_description |

Liquid |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Nickel Tungstate (NiWO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel tungstate (B81510) (NiWO₄) is an inorganic compound that has garnered significant interest for its applications in catalysis, humidity sensing, electrochromic devices, and as a potential cathode material in energy storage. A thorough understanding of its crystallographic structure is fundamental to elucidating its physicochemical properties and optimizing its performance in various applications. This technical guide provides a comprehensive analysis of the crystal structure of nickel tungstate, detailing its crystallographic parameters, atomic coordination, and the experimental methodologies employed for its characterization.

Core Crystal Structure of this compound

This compound crystallizes in a wolframite-type monoclinic structure .[1][2][3] This structure is a common arrangement for tungstates with smaller divalent cations. The crystallographic details are defined by the space group P2/c (No. 13) .[1][2][3]

The fundamental building blocks of the NiWO₄ lattice are distorted octahedra of [NiO₆] and [WO₆].[2][3] In this arrangement, both the nickel (Ni²⁺) and tungsten (W⁶⁺) cations are coordinated with six oxygen atoms. These octahedra share edges to form zigzag chains that extend along the c-axis.[4] The presence of two non-equivalent oxygen atom sites within the lattice leads to variations in the Ni-O and W-O bond lengths, resulting in the distortion of the octahedra.[1][2]

Quantitative Crystallographic Data

The precise structural parameters of this compound have been determined through experimental techniques such as X-ray and neutron powder diffraction, with the data refined using the Rietveld method.[1][5] The following tables summarize the key quantitative data for NiWO₄.

Table 1: Lattice Parameters for Monoclinic NiWO₄

This table presents experimentally determined and computationally calculated lattice parameters. The values from different sources show strong agreement, confirming the structural model.

| Parameter | Experimental Value[5] | Calculated Value (Materials Project)[4] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2/c |

| a (Å) | 4.599(3) | 4.58 |

| b (Å) | 5.664(5) | 5.66 |

| c (Å) | 4.910(5) | 4.92 |

| α (°) | 90 | 90 |

| β (°) | 90.06(7) | 90.05 |

| γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | 127.7(1) | 127.58 |

Table 2: Atomic Coordinates and Wyckoff Positions

The atomic positions within the unit cell define the precise arrangement of the crystal. The data below is derived from computational modeling and is consistent with experimental findings.

| Atom | Wyckoff Position | x | y | z |

| W | 2e | 0 | 0.821125 | 0.75 |

| Ni | 2f | 0.5 | 0.655757 | 0.25 |

| O1 | 4g | 0.739802 | 0.621539 | 0.905221 |

| O2 | 4g | 0.778331 | 0.109297 | 0.929754 |

| Source: Materials Project[4] |

Table 3: Selected Interatomic Bond Distances

The distortion in the octahedral coordination is evident from the range of bond lengths for both W-O and Ni-O.

| Bond | Bond Length (Å) |

| W-O | 1.81 - 2.12 |

| Ni-O | 2.03 - 2.06 |

| Source: Materials Project[4] |

Experimental Protocols

The characterization of the NiWO₄ crystal structure relies on precise synthesis of the material followed by detailed structural analysis.

Synthesis of NiWO₄ Polycrystalline Powder

Several methods are employed to synthesize NiWO₄, with hydrothermal and co-precipitation methods being common for producing crystalline powders suitable for diffraction studies.

A. Hydrothermal Synthesis Protocol:

-

Precursor Preparation: Prepare aqueous solutions of a nickel salt (e.g., 3 mmol of Ni(NO₃)₂·6H₂O in 25 mL distilled water) and a tungstate salt (e.g., 5 mmol of Na₂WO₄·2H₂O in 25 mL distilled water).

-

Mixing: Combine the two solutions under magnetic stirring for approximately 30 minutes at room temperature to form a precursor mixture.

-

Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in a convection oven at a specified temperature (e.g., 180 °C) for a set duration (e.g., 18 hours).

-

Product Recovery: After the autoclave cools to room temperature, collect the precipitate by centrifugation.

-

Washing and Drying: Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts. Dry the final powder in an oven (e.g., at 60-80 °C).

B. Co-precipitation Synthesis Protocol:

-

Precursor Preparation: Prepare separate aqueous solutions of nickel nitrate (B79036) hexahydrate and sodium tungstate dihydrate.

-

Precipitation: Add the nickel nitrate solution dropwise into the sodium tungstate solution under vigorous stirring. A precipitate of NiWO₄ will form immediately.

-

Aging: Allow the suspension to age for a period (e.g., 1-2 hours) to ensure complete reaction and improve crystallinity.

-

Product Recovery and Washing: Collect the precipitate via filtration or centrifugation. Wash the product thoroughly with deionized water to remove soluble salts.

-

Calcination: Dry the washed powder and then calcine it in a furnace at a high temperature (e.g., 800 °C for 1 hour) to obtain the final, well-crystallized NiWO₄ product.[5]

Structural Analysis Protocol: X-ray Diffraction (XRD) and Rietveld Refinement

Powder XRD is the primary technique for determining the crystal structure of polycrystalline materials like NiWO₄. The Rietveld method is then used to refine the structural model against the experimental data.

-

Data Collection:

-

A finely ground powder sample of NiWO₄ is mounted onto a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å).

-

The diffraction pattern is collected over a wide angular range (e.g., 10-90° 2θ) with a small step size.

-

-

Rietveld Refinement Procedure:

-

Initial Model: An initial structural model is required, which includes the space group (P2/c), approximate lattice parameters, and atomic positions for Ni, W, and O. These can be obtained from crystallographic databases.

-

Refinement Software: Software such as FULLPROF, GSAS, or TOPAS is used for the refinement.

-

Stepwise Refinement: The refinement is performed iteratively by adjusting parameters to minimize the difference between the observed and calculated diffraction patterns. A typical refinement sequence is as follows:

-

Scale Factor and Background: The overall scale factor is refined first, followed by fitting the background using a suitable polynomial function.

-

Lattice Parameters and Zero-Shift: The unit cell parameters (a, b, c, β) and the instrument's zero-shift error are refined.

-

Peak Profile Parameters: The peak shape is modeled using functions like pseudo-Voigt or Pearson VII. Parameters controlling the peak width (U, V, W) and shape are refined to account for instrumental and sample-related broadening.

-

Atomic Positions: The fractional atomic coordinates (x, y, z) for the oxygen atoms are refined (Ni and W are often in fixed special positions).

-

Isotropic Displacement Parameters: Isotropic displacement parameters (B_iso), which account for thermal vibrations, are refined for each atom.

-

-

Convergence and Quality Assessment: The refinement is considered converged when the parameter shifts become negligible. The quality of the fit is assessed using reliability factors (R-factors) such as the weighted profile R-factor (R_wp) and the goodness-of-fit (χ²). For a good refinement, R_wp is typically below 10% and χ² approaches 1.[5]

-

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from material synthesis to final crystal structure determination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Band-Gap Energy and Electronic d–d Transitions of NiWO4 Studied under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Structure of α-NiWO₄

An In-depth Technical Guide to the Wolframite (B13744602) Structure of α-NiWO₄

Executive Summary: Nickel tungstate (B81510) (α-NiWO₄) is a functional material with significant potential in catalysis, gas sensing, and energy storage.[1] Its properties are intrinsically linked to its crystal structure. This document provides a comprehensive technical overview of the wolframite-type monoclinic structure of α-NiWO₄, detailing its crystallographic parameters, atomic coordination, and key bond lengths. Furthermore, it outlines common experimental methodologies for its synthesis and characterization, tailored for researchers, scientists, and professionals in material science and development.

The α-phase of nickel tungstate crystallizes in a wolframite-type structure, which is a stable and common form for tungstates with small divalent cations.[2][3] This structure has been precisely determined through X-ray and neutron powder diffraction studies.[4][5]

Crystal System and Coordination Environment

α-NiWO₄ possesses a monoclinic crystal system belonging to the P 2/c space group.[2][4][5] The structure consists of a distorted hexagonal close-packed array of oxygen atoms, with nickel (Ni²⁺) and tungsten (W⁶⁺) cations occupying octahedral interstitial sites.[2] Both Ni and W atoms are surrounded by six oxygen atoms, forming distorted NiO₆ and WO₆ octahedra, respectively.[4][5] These octahedra share edges with neighboring polyhedra of the same type, creating zigzag chains that extend along the c-axis.[4][6] The presence of two crystallographically non-equivalent oxygen atoms (O1 and O2) results in distinct Ni-O and W-O bond lengths, contributing to the distortion of the octahedra.[1][4] This strong distortion in the WO₆ octahedra is attributed to a second-order Jahn-Teller effect.[1][4]

Quantitative Structural Data

The following tables summarize the key crystallographic data for α-NiWO₄, as determined by room-temperature neutron powder diffraction.

Table 1: Crystallographic Data for α-NiWO₄.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [4][5] |

| Space Group | P 2/c (No. 13) | [4][5] |

| Lattice Constant, a | 4.5992 Å | [4][5] |

| Lattice Constant, b | 5.6606 Å | [4][5] |

| Lattice Constant, c | 4.9068 Å | [4][5] |

| Angle, β | 90.03° | [4][5] |

| Formula Units, Z | 2 |[4][5] |

Table 2: Atomic Coordinates for α-NiWO₄.

| Atom | Wyckoff Position | x | y | z | Reference |

|---|---|---|---|---|---|

| Ni | 2f | 0.5 | 0.6616 | 0.25 | [1] |

| W | 2e | 0.0 | 0.1786 | 0.25 | [1] |

| O1 | 4g | 0.2241 | 0.1105 | 0.9204 | [1] |

| O2 | 4g | 0.2644 | 0.3772 | 0.3953 |[1] |

Table 3: Selected Interatomic Bond Lengths for α-NiWO₄.

| Bond | Bond Length (Å) | Reference |

|---|---|---|

| W-O2 | 1.809 | [1] |

| W-O1 | 1.911 | [1] |

| W-O1 | 2.119 | [1] |

| Ni-O1 | 1.994 | [1] |

| Ni-O2 | 2.061 | [1] |

| Ni-O2 | 2.068 |[1] |

Synthesis and Characterization Protocols

The synthesis of phase-pure α-NiWO₄ is crucial for its application. Various methods have been developed, each offering distinct advantages in controlling particle size, morphology, and crystallinity.

Synthesis Methodologies

Hydrothermal Synthesis: This is a prevalent method for producing well-crystallized NiWO₄ nanoparticles.[7][8]

-

Protocol:

-

Precursor Preparation: Equimolar amounts of a soluble nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a tungstate salt (e.g., Na₂WO₄·2H₂O) are dissolved separately in deionized water.

-

Mixing: The tungstate solution is added dropwise to the nickel salt solution under vigorous stirring to form a precipitate. The pH may be adjusted at this stage.

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180 °C) for a set duration (e.g., 12-24 hours).[7]

-

Product Recovery: After cooling to room temperature, the product is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and dried in an oven.

-

Calcination (Optional): The dried powder may be calcined at elevated temperatures (e.g., 500-800 °C) to enhance crystallinity.[3]

-

Co-Precipitation Method: A simple and scalable method often used for nanoparticle synthesis.[9][10]

-

Protocol: Similar to the hydrothermal method's first two steps, but instead of autoclave treatment, the precipitate is immediately collected, washed, dried, and then calcined at a sufficiently high temperature (e.g., 700-900 K) to induce crystallization into the wolframite phase.[9]

Solid-State Reaction: A traditional ceramic method involving the direct reaction of solid precursors at high temperatures.[11]

-

Protocol: Stoichiometric amounts of precursor powders, typically nickel oxide (NiO) and tungsten trioxide (WO₃), are intimately mixed by grinding or ball milling. The mixture is then heated in a furnace at high temperatures (e.g., 800-1000 °C) for an extended period to allow for solid-state diffusion and reaction.[11]

Characterization Protocols

Confirming the successful synthesis of the desired α-NiWO₄ wolframite structure requires a suite of characterization techniques.

X-ray Diffraction (XRD): The definitive technique for phase identification and structural analysis.

-

Protocol: The synthesized powder is mounted on a sample holder and scanned with a diffractometer using a monochromatic X-ray source (commonly Cu Kα, λ = 1.5406 Å). Data is typically collected over a 2θ range of 10-80°. The resulting diffraction pattern is compared with standard diffraction files (e.g., JCPDS-ICDD file 15-0755) to confirm the wolframite phase.[10] For detailed analysis, Rietveld refinement of the pattern can be performed to determine precise lattice parameters and atomic positions.[9]

Raman Spectroscopy: A powerful tool for probing the vibrational modes of the crystal lattice, which are characteristic of the wolframite structure.

-

Protocol: A laser of a specific wavelength (e.g., 532 nm) is focused on the sample. The scattered light is collected and analyzed by a spectrometer. For α-NiWO₄, group theory predicts 18 Raman-active modes (8A_g + 10B_g).[1][12] The most intense peak, an A_g mode corresponding to the symmetric stretching of the W-O bonds within the WO₆ octahedra, typically appears around 890-910 cm⁻¹.[3][12]

Structural Relationships and Visualization

The complex three-dimensional structure of α-NiWO₄ can be understood through its hierarchical and connective nature.

The fundamental building blocks of the structure are the NiO₆ and WO₆ octahedra. The diagram below provides a simplified 2D representation of how these octahedra share edges to form the characteristic zigzag chains.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electronic properties and high-pressure behavior of wolframite-type CoWO 4 - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00510C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Hydrothermal Synthesis, Characterization and Exploration of Photocatalytic Activities of Polyoxometalate: Ni-CoWO4 Nanoparticles [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Electronic band structure of nickel tungstate

An In-Depth Technical Guide to the Electronic Band Structure of Nickel Tungstate (B81510) (NiWO₄)

Abstract

Nickel tungstate (NiWO₄), a member of the transition metal tungstate family, has garnered significant scientific interest for its potential applications in photocatalysis, supercapacitors, and sensors.[1][2] These functional properties are intrinsically linked to its electronic band structure. However, the literature presents a notable dispersion in reported band gap values and conflicting accounts of whether the band gap is direct or indirect. This technical guide provides a comprehensive analysis of the electronic band structure of NiWO₄, synthesizing theoretical and experimental findings. It includes a detailed summary of reported quantitative data, outlines key experimental and computational protocols, and presents visual workflows to elucidate the processes of determining the material's electronic properties. This document is intended for researchers, materials scientists, and professionals in fields where the optoelectronic characteristics of semiconductor materials are of critical importance.

Introduction to this compound (NiWO₄)

This compound is an inorganic compound that crystallizes in a wolframite-type monoclinic structure, described by the P2/c space group.[2][3] This structure consists of distorted [NiO₆] and [WO₆] octahedra that form zigzag chains.[4] At temperatures below 67 K, NiWO₄ exhibits antiferromagnetic ordering.[4] The compound's utility in various technologies stems from its semiconducting nature. The arrangement of its electronic bands, the energy difference between them (the band gap), and the nature of the electron transitions across this gap dictate its interaction with light and its charge transport properties, which are fundamental to applications like photocatalytic degradation of pollutants and energy storage.[5][6] Given the wide variance in reported electronic data, this guide aims to clarify the current understanding of the NiWO₄ band structure by consolidating and contextualizing available information.

Theoretical Framework of the Electronic Band Structure

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. It is characterized by the valence band (VB), the highest energy band filled with electrons, and the conduction band (CB), the lowest energy band that is empty of electrons. The energy difference between the top of the valence band and the bottom of the conduction band is the band gap (E_g).

For this compound, theoretical calculations and experimental analyses have provided a consensus on the atomic orbital contributions to the band edges:

-

Valence Band Maximum (VBM): The top of the valence band is predominantly formed by O 2p orbitals.[3][6][7]

-

Conduction Band Minimum (CBM): The bottom of the conduction band is primarily composed of W 5d orbitals.[3][6][7]

-

Nickel Contribution: The Ni 3d states also contribute significantly, with orbitals located near the top of the valence band.[3][6]

A key point of discussion in the literature is whether NiWO₄ possesses a direct or indirect band gap. In a direct band gap semiconductor, the VBM and CBM occur at the same momentum value (k-vector) in the Brillouin zone, allowing for efficient photon absorption and emission. In an indirect band gap semiconductor, they occur at different k-vectors, requiring the involvement of a phonon to conserve momentum during an electronic transition. While some studies based on optical absorption measurements of nanostructured NiWO₄ have suggested a direct band gap[8][9], a growing body of evidence from first-principles calculations and high-pressure experiments indicates that NiWO₄ is an indirect band gap semiconductor.[3][6][10][11]

Computational Determination of the Electronic Band Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic properties of materials.

Experimental Protocols: Density Functional Theory (DFT) Calculations

A typical computational protocol for determining the electronic band structure of NiWO₄ involves the following steps:

-

Structural Input: The calculation begins with the experimentally determined crystal structure of NiWO₄ (monoclinic, P2/c space group) as the input.[4]

-

Magnetic State: The antiferromagnetic ordering of NiWO₄ must be considered, as this significantly influences the electronic structure.[6] The magnetic unit cell is often double the crystallographic unit cell.[4]

-

Selection of Functional: The choice of the exchange-correlation functional is critical. Standard approximations like the Generalized Gradient Approximation (GGA) often underestimate band gaps. Hybrid functionals, which mix a portion of Hartree-Fock exchange with a DFT functional (e.g., PBE0, B3LYP), generally provide more accurate band gap values.[10][11]

-

Hubbard Correction (GGA+U): To properly account for the strong on-site Coulomb repulsion of the localized Ni 3d electrons, a Hubbard U parameter is often added to the GGA functional (GGA+U). The calculated band gap is sensitive to the chosen value of U.[3][6] For instance, one study noted that a U value of 3.2 eV for Ni underestimated the band gap, while their own calculations with a U of 6.5 eV yielded results closer to experimental values.[3][6]

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density of the system.

-

Post-Processing: Following the ground-state calculation, the electronic band structure along high-symmetry paths in the Brillouin zone and the Density of States (DOS) are computed to identify the band gap value, nature (direct/indirect), and orbital contributions.

Data Presentation: Calculated Electronic Band Gap of NiWO₄

| Method/Functional | Band Gap (E_g) [eV] | Nature of Gap | Reference |

| Hybrid HF/DFT (LCAO) | 3.7 | Indirect | [4][10] |

| DFT (Non-magnetic, U=3.2 eV) | 2.1 | - | [3] |

| DFT (GGA+U, U=6.5 eV) | 2.7 | Indirect | [3][6] |

| DFT (B3LYP) | 3.91 | Indirect | [11] |

Mandatory Visualization: DFT Workflow

Caption: A typical workflow for calculating the electronic band structure of NiWO₄ using DFT.

Experimental Determination of the Optical Band Gap

The optical band gap is most commonly determined experimentally using UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS).

Experimental Protocols: UV-Vis DRS and Tauc Plot Analysis

-

Material Synthesis: NiWO₄ powder is first synthesized using one of several methods, such as co-precipitation, hydrothermal synthesis, or a molten salt process.[5][8][12] The synthesis method can influence the material's morphology, crystallinity, and defect concentration, which in turn affects the measured optical properties.

-

Material Characterization: The phase purity and crystal structure of the synthesized powder are confirmed using techniques like X-ray Diffraction (XRD). The morphology and particle size are typically examined with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[5][9]

-

DRS Measurement: The powder sample is loaded into a sample holder. A spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance (R) of the material over a range of wavelengths.

-

Kubelka-Munk Transformation: The measured reflectance data is converted into an absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1-R)² / 2R ∝ α.

-

Tauc Plot Construction: The optical band gap (E_g) is determined using the Tauc relation: (αhν)ⁿ = A(hν - E_g), where hν is the photon energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition.

-

n = 2 for a direct allowed transition.

-

n = 1/2 for an indirect allowed transition.

-

-

Band Gap Extrapolation: A graph of (αhν)ⁿ versus hν (a "Tauc plot") is created. The linear portion of the plot is extrapolated to the energy axis (where (αhν)ⁿ = 0). The intercept on the x-axis gives the value of the optical band gap, E_g. The choice of 'n' is often a source of discrepancy in reported values.

Data Presentation: Experimentally Determined Optical Band Gap of NiWO₄

| Synthesis Method | Band Gap (E_g) [eV] | Nature of Gap | Reference |

| Molten Salts | 2.95 | Direct | [8][9] |

| Hydrothermal | 3.04 | Direct | [5] |

| Co-precipitation | 2.77 | Indirect | [11] |

| Chemical Precipitation | 3.2 | - | [13] |

| Solid-State Reaction | 3.00 | - | [14] |

Mandatory Visualization: Experimental Workflow

Caption: Workflow for experimental determination of the NiWO₄ optical band gap.

Discussion on Discrepancies

The wide range of band gap values reported for NiWO₄ (from ~2.7 eV to 3.9 eV) can be attributed to several factors:

-

Theoretical Factors: As discussed, the choice of the DFT functional and the Hubbard U parameter for Ni 3d states significantly impacts the calculated band gap.[3][6] Calculations that do not properly account for the antiferromagnetic state or electron correlation effects tend to produce smaller, less accurate band gaps.[6]

-

Experimental Factors: The synthesis method determines the particle size, morphology, and crystallinity of the material, all of which can influence the measured optical band gap.[4][5] Quantum confinement effects in very small nanoparticles can lead to an apparent increase in the band gap. Furthermore, the presence of defects or mid-gap states can affect the absorption spectrum, leading to underestimation of the true band gap.[7]

-

Analysis Method: The choice of the exponent 'n' in the Tauc plot analysis is a major source of inconsistency. If NiWO₄ is truly an indirect semiconductor, using n=2 (for direct transitions) will yield an inaccurate value. Many recent computational studies strongly suggest that it is an indirect gap material, making n=1/2 the more appropriate choice for Tauc plot analysis.[3][10][11]

Conclusion

The electronic band structure of this compound is characterized by a valence band maximum dominated by O 2p states and a conduction band minimum dominated by W 5d states, with Ni 3d states also playing a crucial role near the band edge. While there is significant variation in the reported band gap values, a consensus is emerging from advanced computational studies that NiWO₄ is an indirect semiconductor with a band gap in the range of 2.7 to 3.7 eV. The large discrepancies in the literature highlight the critical importance for researchers to provide detailed reporting of both their computational parameters (functional, U-value) and experimental conditions (synthesis method, Tauc plot exponent). For professionals in drug development and photocatalysis, understanding that the band gap is likely indirect and its value is sensitive to material preparation is key to designing and optimizing NiWO₄-based systems for efficient performance.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Band-Gap Energy and Electronic d–d Transitions of NiWO4 Studied under High-Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, characterization, and enhanced photocatalytic properties of NiWO4 nanobricks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. d-nb.info [d-nb.info]

- 11. cdmf.org.br [cdmf.org.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Magnetic Secrets of Nickel Tungstate at Low Temperatures: A Technical Guide

For Researchers, Scientists, and Materials Science Professionals

This technical guide provides a comprehensive overview of the magnetic properties of nickel tungstate (B81510) (NiWO₄) at low temperatures. It is intended for researchers and scientists working in the fields of materials science, condensed matter physics, and solid-state chemistry. This document synthesizes key findings on the magnetic ordering, anisotropy, and phase transitions of NiWO₄, supported by detailed experimental methodologies and quantitative data.

Core Magnetic Properties of Nickel Tungstate

This compound exhibits a wolframite-type monoclinic crystal structure with the space group P2/c. At ambient temperatures, it is paramagnetic. However, upon cooling, it undergoes a phase transition to an antiferromagnetic (AFM) state. This transition is characterized by the Néel temperature (Tₙ), below which the magnetic moments of the Ni²⁺ ions align in an antiparallel fashion.

The magnetic structure of NiWO₄, as determined by neutron diffraction, is a collinear antiferromagnetic arrangement. The magnetic unit cell is doubled along the a-axis compared to the crystallographic unit cell. Within this structure, the magnetic moments of the Ni²⁺ ions are aligned ferromagnetically within chains along the c-axis, and these chains are coupled antiferromagnetically to adjacent chains.[1][2]

A key feature of the low-temperature magnetic behavior of NiWO₄ is its significant magnetic anisotropy.[3] The magnetic easy axis is along the c-axis. When a sufficiently strong magnetic field is applied along this easy axis at temperatures below Tₙ, NiWO₄ undergoes a spin-flop transition, a characteristic feature of anisotropic antiferromagnets.

Quantitative Magnetic Data

The following table summarizes the key quantitative magnetic properties of this compound at low temperatures as reported in the literature.

| Property | Value | Measurement Technique | Reference |

| Néel Temperature (Tₙ) | 60 - 67 K | Magnetic Susceptibility, Neutron Diffraction | [2][3] |

| Magnetic Moment of Ni²⁺ | ~2.1 µB | Neutron Diffraction | |

| Spin-Flop Transition Field (Hₛf) | ~17.5 T (at low temperatures) | High-Field Magnetization | [3] |

| Curie-Weiss Temperature (θ) | Varies with crystal orientation | Magnetic Susceptibility | |

| Magnetic Easy Axis | c-axis | Magnetic Susceptibility, High-Field Magnetization | [3] |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the magnetic properties of this compound at low temperatures.

Single Crystal Synthesis (Flux Method)

High-quality single crystals of NiWO₄ are essential for studying its anisotropic magnetic properties. The flux method is a common technique for their synthesis.

Procedure:

-

Precursor Preparation: Mix high-purity powders of NiO and WO₃ in a stoichiometric ratio.

-

Flux Selection: Use a suitable flux, such as a mixture of Na₂WO₄ and WO₃, to dissolve the precursors. The ratio of precursor to flux can vary but is typically in the range of 1:10 to 1:20 by weight.

-

Crucible and Sealing: Place the mixture in a platinum crucible. To prevent evaporation of the flux at high temperatures, the crucible should be sealed, for example, by welding a platinum lid.

-

Heating and Soaking: Heat the sealed crucible in a furnace to a temperature above the melting point of the flux and the dissolution temperature of the precursors (e.g., 1200-1300 °C). Hold the crucible at this temperature for an extended period (e.g., 24-48 hours) to ensure complete dissolution and homogenization.

-

Slow Cooling: Slowly cool the furnace to a temperature below the solidification point of NiWO₄ but above the solidification point of the flux. A typical cooling rate is 1-5 °C/hour. This slow cooling allows for the nucleation and growth of large single crystals.

-

Crystal Separation: Once cooled to room temperature, the crystals can be separated from the solidified flux by dissolving the flux in a suitable solvent (e.g., hot water or a dilute acid).

Neutron Powder Diffraction

Neutron powder diffraction is a powerful technique to determine the crystal and magnetic structure of materials.

Procedure:

-

Sample Preparation: A polycrystalline sample of NiWO₄ is finely ground to ensure random orientation of the crystallites. The powder is then loaded into a sample holder, typically made of a material with low neutron absorption, such as vanadium.

-

Instrument Setup: The experiment is performed on a high-resolution neutron powder diffractometer. The incident neutron beam is monochromatized to a specific wavelength (e.g., 1.5 - 2.5 Å).

-

Data Collection: Diffraction patterns are collected over a wide range of scattering angles (2θ). To study the magnetic structure, data is collected at temperatures both above and below the Néel temperature (e.g., from 2 K to 100 K at regular intervals).

-

Rietveld Refinement: The collected diffraction data is analyzed using the Rietveld refinement method with software like FullProf or GSAS.

-

The crystal structure is first refined using the data collected in the paramagnetic state (above Tₙ).

-

Below Tₙ, magnetic Bragg peaks will appear in the diffraction pattern. The positions of these peaks are used to determine the magnetic propagation vector.

-

The magnetic structure is then modeled and refined against the low-temperature data to determine the orientation and magnitude of the magnetic moments on the Ni²⁺ ions.[4]

-

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are crucial for determining the Néel temperature and understanding the magnetic anisotropy. These measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM).[5]

Procedure:

-

Sample Mounting: A small, well-characterized single crystal of NiWO₄ is mounted on a sample holder. For anisotropic measurements, the crystal is oriented with a specific crystallographic axis parallel to the applied magnetic field.

-

Measurement Modes:

-

Zero-Field-Cooled (ZFC): The sample is cooled from a temperature well above Tₙ to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed.

-

Field-Cooled (FC): The sample is cooled from above Tₙ to the lowest temperature in the presence of the same DC magnetic field used for the ZFC measurement. The magnetic moment is then measured as the sample is warmed.

-

-

Data Analysis: The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass. The Néel temperature is identified as the temperature at which the ZFC susceptibility shows a sharp peak or cusp. The difference in susceptibility measured along different crystallographic axes reveals the magnetic anisotropy.

Specific Heat Measurement

Specific heat measurements provide information about the magnetic phase transition and the entropy change associated with it. A common instrument for this is the Physical Property Measurement System (PPMS).

Procedure:

-

Sample Preparation and Mounting: A small, flat sample with a known mass is attached to the sample platform of the heat capacity puck using a thin layer of Apiezon N grease to ensure good thermal contact.

-

Addenda Measurement: The heat capacity of the sample platform and grease (the "addenda") is measured separately before mounting the sample. This background measurement is crucial for accurate results.

-

Measurement Sequence: The measurement is performed using a relaxation method. A known amount of heat is applied to the sample platform, and the temperature rise and subsequent relaxation back to the base temperature are measured. This process is repeated at various temperatures, especially around the Néel temperature.

-

Data Analysis: The specific heat of the sample is determined by subtracting the addenda heat capacity from the total measured heat capacity. The magnetic phase transition is typically observed as a lambda-like anomaly in the specific heat versus temperature curve at the Néel temperature.

Visualizations

Crystal and Magnetic Structure of this compound

References

A Comprehensive Guide to the Synthesis and Characterization of Nickel Tungstate Nanoparticles

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Nickel tungstate (B81510) (NiWO₄) nanoparticles have garnered significant attention in recent years owing to their versatile applications in photocatalysis, gas sensing, electrochemistry, and biomedicine. Their unique electronic and structural properties, which can be tailored through controlled synthesis, make them a promising material for advanced technological applications. This technical guide provides a detailed overview of the synthesis, characterization, and potential applications of NiWO₄ nanoparticles, with a focus on experimental protocols and data analysis.

Synthesis Methodologies

The properties of nickel tungstate nanoparticles are highly dependent on the synthesis route. Various methods have been developed to control the size, morphology, and crystallinity of these nanoparticles. The most common and effective methods are detailed below.

Hydrothermal Synthesis

The hydrothermal method is a widely employed technique for synthesizing crystalline NiWO₄ nanoparticles. It involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This method allows for precise control over the particle size and morphology by adjusting parameters such as temperature, reaction time, and pH.[1][2]

Experimental Protocol:

-

Precursor Preparation: Prepare equimolar aqueous solutions of nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O). For instance, dissolve 1 mmol of Ni(NO₃)₂·6H₂O and 1 mmol of Na₂WO₄·2H₂O in 50 mL of deionized water each.

-

Mixing and pH Adjustment: The two solutions are mixed under constant stirring. The pH of the resulting solution can be adjusted, for example to 9, using a sodium hydroxide (B78521) (NaOH) solution.[1]

-

Hydrothermal Reaction: The precursor solution is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically around 180°C, for a duration of 18-24 hours.[1][2]

-

Product Recovery: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven at a temperature of around 60-80°C.

Co-precipitation Method

Co-precipitation is a simple, rapid, and cost-effective method for synthesizing NiWO₄ nanoparticles.[3][4] This technique involves the simultaneous precipitation of nickel and tungstate ions from a solution by adding a precipitating agent.

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution containing both nickel and tungstate ions. For example, dissolve stoichiometric amounts of nickel nitrate and sodium tungstate in deionized water.

-

Precipitation: A precipitating agent, such as a solution of sodium hydroxide or ammonia, is slowly added to the precursor solution under vigorous stirring. This leads to the formation of a this compound precipitate.

-

Aging: The precipitate is typically aged in the mother liquor for a certain period to allow for crystal growth and improved crystallinity.

-

Washing and Drying: The precipitate is then separated by filtration or centrifugation, washed thoroughly with deionized water to remove impurities, and dried at a suitable temperature.[5]

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles.[6] This process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol:

-

Sol Formation: Nickel and tungsten precursors (e.g., nickel acetate (B1210297) and ammonium (B1175870) tungstate) are dissolved in a suitable solvent, often with a chelating agent like citric acid, to form a stable sol.

-

Gelation: The sol is then heated to promote polymerization and the formation of a gel network.

-

Drying: The gel is dried to remove the solvent, resulting in a solid precursor.

-

Calcination: The dried gel is calcined at a high temperature (e.g., 600°C) to remove organic residues and induce the crystallization of the NiWO₄ phase.[7]

Solid-State Reaction

The solid-state reaction method, also known as the ceramic method, involves the direct reaction of solid precursors at high temperatures.[8] This method is straightforward and suitable for large-scale production.

Experimental Protocol:

-

Mixing of Precursors: Stoichiometric amounts of nickel oxide (NiO) and tungsten trioxide (WO₃) powders are intimately mixed by grinding.

-

Calcination: The mixture is then calcined in a furnace at a high temperature, typically around 800°C, for an extended period (e.g., 27-50 hours) to allow for the solid-state diffusion and reaction to form NiWO₄.[8]

-

Grinding: After cooling, the product is ground to obtain a fine powder of this compound.

Characterization of this compound Nanoparticles

A comprehensive characterization is crucial to understand the structural, morphological, and optical properties of the synthesized NiWO₄ nanoparticles.

Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the nanoparticles. The XRD pattern of NiWO₄ typically shows a monoclinic wolframite (B13744602) structure.[3][8] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM provides information about the surface morphology, size, and aggregation of the nanoparticles.[9] TEM offers higher resolution images, revealing details about the particle size, shape, and lattice structure.[1][10] TEM images have shown that NiWO₄ nanoparticles can exhibit various morphologies, including rod-like and spherical shapes, with average particle sizes ranging from 15 to 100 nm depending on the synthesis method.[1][10][11]

Elemental Analysis: Energy Dispersive X-ray Spectroscopy (EDS)

EDS, often coupled with SEM or TEM, is used to determine the elemental composition of the synthesized material. The EDS spectrum of NiWO₄ nanoparticles confirms the presence of nickel (Ni), tungsten (W), and oxygen (O) in the desired stoichiometric ratio.[1]

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the sample. The FTIR spectrum of NiWO₄ shows characteristic absorption bands corresponding to the stretching and bending vibrations of W-O and Ni-O bonds within the WO₆ and NiO₆ octahedra, confirming the formation of the tungstate structure.[2][12]

Optical Properties: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the optical properties and determine the band gap energy (Eg) of the nanoparticles. The band gap is a crucial parameter for photocatalytic applications. The band gap of NiWO₄ nanoparticles typically falls in the range of 2.89 to 3.5 eV.[2][13] The band gap can be calculated from the Tauc plot derived from the UV-Vis absorption spectrum.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for NiWO₄ nanoparticles synthesized by various methods.

| Synthesis Method | Average Particle Size (nm) | Band Gap (Eg) (eV) | Reference |

| Hydrothermal | ~20 | 3.04 | [1] |

| Hydrothermal | 20-100 | - | [11] |

| Co-precipitation | 25.13 | 2.89 | [13] |

| Sucrose-Nitrate Decomposition | 15-35 | - | [10][14] |

| Microemulsion | 12-35 | 3.2 | [7] |

| Characterization Technique | Observed Feature | Typical Values/Results for NiWO₄ | Reference |

| XRD | Crystal Structure | Monoclinic Wolframite | [3][8] |

| XRD | Crystallite Size | 20-50 nm | [1][13] |

| TEM | Morphology | Rod-like, spherical, irregular | [1] |

| FTIR | W-O and Ni-O vibrations | Bands around 400-900 cm⁻¹ | [2] |

| UV-Vis | Optical Absorption | Absorption edge in the UV region | [1] |

| UV-Vis | Band Gap Energy | 2.89 - 3.5 eV | [2][13] |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound nanoparticles.

Caption: General workflow for NiWO₄ nanoparticle synthesis and characterization.

Photocatalytic Degradation Mechanism

This compound nanoparticles are effective photocatalysts for the degradation of organic pollutants under UV or visible light irradiation. The mechanism is depicted below.

Caption: Photocatalytic mechanism of NiWO₄ nanoparticles.

Applications

The unique properties of NiWO₄ nanoparticles make them suitable for a variety of applications:

-

Photocatalysis: Due to their suitable band gap, NiWO₄ nanoparticles can effectively degrade organic pollutants like methylene (B1212753) blue and methyl orange under UV and visible light irradiation.[5][15][16] The photocatalytic efficiency is influenced by factors such as particle size, crystallinity, and surface area.

-

Gas Sensors: The high surface area and semiconductor properties of NiWO₄ nanoparticles make them promising candidates for the fabrication of sensitive and selective gas sensors.

-

Supercapacitors: this compound nanostructures have shown excellent performance as electrode materials in supercapacitors due to their high specific capacitance and good cycling stability.[11][15]

-

Biomedical Applications: Research is ongoing to explore the use of NiWO₄ nanoparticles in areas such as drug delivery and as antimicrobial agents.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound nanoparticles. The choice of synthesis method significantly impacts the physicochemical properties of the nanoparticles, which in turn determines their performance in various applications. The detailed experimental protocols and compiled data serve as a valuable resource for researchers and scientists working in the fields of materials science, chemistry, and drug development. Further research into optimizing synthesis conditions and exploring novel applications of NiWO₄ nanoparticles will undoubtedly continue to expand their technological importance.

References

- 1. mdpi.com [mdpi.com]

- 2. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdmf.org.br [cdmf.org.br]

- 4. chemijournal.com [chemijournal.com]

- 5. ijeat.org [ijeat.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound nanoparticles: synthesis, characterization and electrochemical sensing of mercury(II) ions [inis.iaea.org]

- 11. Facile hydrothermal synthesis of this compound (NiWO4) nanostructures with pronounced supercapacitor and electrochemical sensing activities [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

- 13. vimalacollege.edu.in [vimalacollege.edu.in]

- 14. This compound nanoparticles: synthesis, characterization and electrochemical sensing of mercury(II) ions | springerprofessional.de [springerprofessional.de]

- 15. Evaluation of photocatalytic and supercapacitor potential of this compound nanoparticles synthesized by electrochemical method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Spherical NiWO<sub>4</sub>-reduced graphene oxide nanocomposite for effective visible light driven photocatalytic activity for the decolourisation of organic pollutants - Arabian Journal of Chemistry [arabjchem.org]

Optical properties of NiWO4 thin films

An In-depth Technical Guide to the Optical Properties of Nickel Tungstate (B81510) (NiWO₄) Thin Films

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and optical properties of nickel tungstate (NiWO₄) thin films. The information presented is intended to be a valuable resource for researchers and professionals working in materials science, chemistry, and related fields, including those exploring novel materials for biomedical applications.

Introduction to NiWO₄ Thin Films

This compound (NiWO₄) is a transition metal tungstate that has garnered significant interest due to its promising physical and chemical properties. It crystallizes in a wolframite-type monoclinic structure.[1] As a semiconductor with a wide band gap, NiWO₄ thin films are being explored for various applications, including as photocatalysts, in electrochromic devices, and as gas sensors.[2][3] Their optical properties are of particular importance as they dictate the material's interaction with light and are fundamental to its performance in these applications.

Synthesis of NiWO₄ Thin Films

Several methods have been successfully employed for the synthesis of NiWO₄ thin films. The choice of synthesis technique significantly influences the film's morphology, crystallinity, and, consequently, its optical properties.[4] Key synthesis methods include hydrothermal synthesis, sol-gel deposition, and spray pyrolysis.

Experimental Protocols

2.1.1. Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave.[5] This technique is known for producing crystalline nanomaterials.[6]

Protocol:

-

Precursor Solution Preparation: Dissolve equimolar amounts of a nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and a tungsten salt (e.g., sodium tungstate, Na₂WO₄) in deionized water.

-

Mixing: The solutions are mixed under constant stirring to ensure homogeneity.

-

Autoclave Treatment: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave. A substrate (e.g., FTO glass) is placed inside the autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 18 hours).[7]

-

Cooling and Washing: After the reaction, the autoclave is allowed to cool down to room temperature. The substrate with the deposited thin film is removed and washed thoroughly with deionized water and ethanol (B145695) to remove any residual reactants.

-

Drying: The washed film is then dried in an oven at a low temperature (e.g., 60-80°C).

2.1.2. Sol-Gel Synthesis

The sol-gel process is a versatile solution-based method for fabricating thin films, involving the transition of a system from a liquid "sol" into a solid "gel" phase.[8][9]

Protocol:

-

Sol Preparation: A nickel precursor (e.g., nickel acetate) is dissolved in a solvent such as 2-methoxyethanol. A chelating agent like monoethanolamine may be added to control the hydrolysis and condensation reactions. A tungsten precursor (e.g., tungsten ethoxide) is separately dissolved in the same solvent.

-

Mixing and Hydrolysis: The two solutions are mixed together and stirred. A controlled amount of water is added to initiate hydrolysis.

-

Coating: The resulting sol is deposited onto a substrate using techniques like spin coating or dip coating.

-

Gelling and Drying: The coated substrate is heated at a low temperature (e.g., 100-150°C) to evaporate the solvent and promote gelation.

-

Annealing: The dried gel film is then annealed at a higher temperature (e.g., 400-600°C) to induce crystallization and form the NiWO₄ phase.[10]

2.1.3. Spray Pyrolysis

Spray pyrolysis is a deposition technique where a thin film is formed by spraying a solution onto a heated substrate, leading to the thermal decomposition of the precursors.[11][12][13][14]

Protocol:

-

Precursor Solution: An aqueous solution containing soluble salts of nickel and tungsten (e.g., nickel chloride and sodium tungstate) is prepared.

-

Substrate Heating: The substrate is placed on a heater and its temperature is raised to the desired deposition temperature (e.g., 350-500°C).

-

Spraying: The precursor solution is atomized into fine droplets and sprayed onto the heated substrate. The droplets undergo pyrolysis upon contact with the hot surface.

-

Film Formation: The decomposition of the precursors leads to the formation of a NiWO₄ thin film on the substrate.

-

Post-Deposition Treatment: The film may be allowed to cool slowly in the ambient atmosphere or undergo a post-annealing step to improve crystallinity.

Optical Properties of NiWO₄ Thin Films

The optical properties of NiWO₄ thin films are primarily characterized by their band gap, photoluminescence, and Raman scattering behavior. These properties are intrinsically linked to the synthesis conditions and the resulting film characteristics.

Data Presentation

Table 1: Optical Band Gap of NiWO₄ Thin Films

| Synthesis Method | Annealing Temperature (°C) | Band Gap (eV) | Reference |

| Hydrothermal | As-synthesized (180°C) | 3.04 | [7] |

| Chemical Precipitation | 700 | 3.15 | [2] |

| Chemical Precipitation | 800 | 3.20 | [2] |

| Sputtering (NixW1-xO, x=0.43) | Room Temperature | 3.2 - 3.3 | [15] |

| Spray Pyrolysis | - | 2.82 - 3.03 | [11] |

Table 2: Photoluminescence (PL) Emission of NiWO₄

| Excitation Wavelength (nm) | Emission Peaks (nm) | Observation | Reference |

| - | 423.2, 487.3, 447.0, 532.0 | Broad blue-green emission | [16] |

| 320 | ~450, ~520 | Broad emission bands | [17] |

| - | 410, 470 | Phosphorescence and fluorescence peaks | [18] |

Table 3: Raman Spectroscopy Peaks of NiWO₄

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~900 | W-O stretching in WO₆ octahedra | [19][20] |

| ~700-800 | Asymmetric W-O stretching | [21] |

| ~525 | Ni-O bond vibrations | [22] |

Experimental Protocols for Optical Characterization

3.2.1. UV-Vis Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is a standard technique to determine the optical band gap of semiconductor thin films by measuring their absorbance or transmittance as a function of wavelength.[3][19][20]

Protocol:

-

Sample Preparation: A NiWO₄ thin film deposited on a transparent substrate (e.g., quartz or FTO glass) is used. A blank substrate is used as a reference.

-

Measurement: The absorbance spectrum of the thin film is recorded over a suitable wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.[23]

-

Data Analysis (Tauc Plot):

-

The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t) using the relation: α = 2.303 * A / t.

-

The Tauc equation, (αhν)ⁿ = A(hν - E_g), is used, where hν is the photon energy, E_g is the band gap energy, A is a constant, and n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like NiWO₄).

-

A Tauc plot of (αhν)² versus hν is generated.

-

The linear portion of the plot is extrapolated to the energy axis (where (αhν)² = 0) to determine the optical band gap (E_g).[24]

-

3.2.2. Photoluminescence (PL) Spectroscopy

PL spectroscopy provides information about the electronic transitions and defect states within the material by analyzing the light emitted after excitation with a higher energy light source.[25][26]

Protocol:

-

Excitation: The NiWO₄ thin film is irradiated with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) with a photon energy greater than the material's band gap.

-

Emission Collection: The light emitted from the sample is collected, typically at a 90° angle to the excitation source to minimize scattered excitation light.

-

Spectral Analysis: The collected light is passed through a monochromator and detected by a photomultiplier tube or a CCD detector to obtain the PL spectrum, which is a plot of emission intensity versus wavelength.

3.2.3. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules and crystal lattices, providing information about the material's structure, phase, and crystallinity.[1][17][27][28][29]

Protocol:

-

Sample Illumination: A monochromatic laser beam is focused onto the surface of the NiWO₄ thin film.

-

Scattered Light Collection: The inelastically scattered Raman light is collected using a lens and directed into a spectrometer.

-

Spectral Analysis: A filter is used to remove the elastically scattered (Rayleigh) light. The spectrometer disperses the Raman scattered light, and a detector records the intensity as a function of the Raman shift (the energy difference between the incident and scattered photons, typically in cm⁻¹).

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Optical Thin-Film Measurements by Ellipsometry [lighttrans.com]

- 3. mmrc.caltech.edu [mmrc.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In Situ Hydrothermal Synthesis of Ni1−xMnxWO4 Nanoheterostructure for Enhanced Photodegradation of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Research Journal of Chemical Sciences : Thin Film Coating through Sol-Gel Technique - ISCA [isca.in]

- 9. researchgate.net [researchgate.net]

- 10. longhornkids.com [longhornkids.com]

- 11. ijrat.org [ijrat.org]

- 12. scispace.com [scispace.com]

- 13. Thin film deposition using spray pyrolysis | PPTX [slideshare.net]

- 14. jetir.org [jetir.org]

- 15. researchgate.net [researchgate.net]

- 16. Enhanced photoluminescence spectroscopy for thin films using the attenuated total reflection method [opg.optica.org]

- 17. Raman-Based Metrology of Thin Film Systems - ProQuest [proquest.com]

- 18. Photoluminescence and Raman studies in thin-film materials: Transition from amorphous to microcrystalline silicon (Journal Article) | OSTI.GOV [osti.gov]

- 19. physics.iisc.ac.in [physics.iisc.ac.in]

- 20. agilent.com [agilent.com]

- 21. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. diva-portal.org [diva-portal.org]

- 23. allanchem.com [allanchem.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. ossila.com [ossila.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. 1-act.com [1-act.com]

- 28. arxiv.org [arxiv.org]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of Nickel Tungstate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of nickel tungstate (B81510) (NiWO₄), a material of significant interest in catalysis, electrochemistry, and sensor technology. Understanding its behavior at elevated temperatures is crucial for its synthesis, processing, and application. This document details the decomposition pathways, phase transitions, and the influence of synthesis methodologies on the thermal characteristics of NiWO₄, supported by experimental protocols and quantitative data.

Introduction to Nickel Tungstate (NiWO₄)

This compound is an inorganic compound that primarily crystallizes in a wolframite-type monoclinic structure with the space group P2/c. Its properties are highly dependent on its phase purity, crystallinity, and morphology, which are, in turn, significantly influenced by the thermal treatment during and after its synthesis. The thermal stability of NiWO₄ and its precursors is a critical factor in controlling these characteristics.

Thermal Analysis of this compound

The thermal behavior of this compound and its precursors is typically investigated using a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature ranges of decomposition, dehydration, and oxidation events.

-

Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as a function of temperature. It detects exothermic (heat-releasing) and endothermic (heat-absorbing) events such as phase transitions, crystallization, and decomposition.

-

Differential Scanning Calorimetry (DSC): Measures the amount of heat required to increase the temperature of a sample compared to a reference. It provides quantitative information about the enthalpy changes associated with thermal events.

General Thermal Behavior

As-synthesized this compound, particularly when prepared via wet chemical routes, often contains adsorbed water and residual organic or inorganic precursors. The thermal analysis of these materials typically reveals several distinct stages of mass loss and energy change:

-

Below 200°C: A minor weight loss is commonly observed, corresponding to the desorption of physically adsorbed water molecules.[1]

-

200-500°C: This range often shows a more significant weight loss, which can be attributed to the decomposition of precursor materials, such as metal hydroxides or organic residues from methods like the polymeric precursor synthesis.[1]

-

Above 500°C: The material generally exhibits high thermal stability with minimal weight loss. The crystallization of amorphous NiWO₄ into its stable wolframite (B13744602) structure is a key event in this temperature range, often observed as a sharp exothermic peak in DTA or DSC curves.

The melting point of crystalline this compound is reported to be 1420 °C. A phase transition has also been noted at 700 °C.

Quantitative Thermal Analysis Data

The following tables summarize quantitative data obtained from the thermal analysis of this compound and its precursors, as reported in various studies. These values can vary depending on the synthesis method and experimental conditions.

| Temperature Range (°C) | Weight Loss (%) | Associated Event | Synthesis Method | Reference |

| < 100 | ~0.25 | Desorption of adsorbed water | Hydrothermal | [1] |

| 220 - 480 | ~3.2 | Decomposition of grafted metal hydroxides | Hydrothermal | [1] |

| Up to ~700 | ~33 | Total elimination of organic compounds | Polymeric Precursor |

| Peak Temperature (°C) | Thermal Event | Analysis Method | Synthesis Method | Reference |

| ~639 | Crystallization of NiWO₄ | DSC | Polymeric Precursor |

Influence of Synthesis Method on Thermal Stability

The method used to synthesize this compound has a profound impact on its thermal properties, particularly the decomposition of its precursors and the temperature at which the crystalline phase is formed.

Hydrothermal Synthesis

This method involves the reaction of nickel and tungsten salt solutions in a sealed vessel at elevated temperature and pressure. The as-synthesized product may contain adsorbed water and some hydroxides.

Polymeric Precursor Method

In this technique, metal ions are chelated by a polymer, often followed by a heat treatment to remove the organic components and form the oxide. The TGA of these precursors shows a significant weight loss corresponding to the decomposition of the polymer matrix before the final formation of NiWO₄.

Solid-State Reaction

This method involves the high-temperature reaction of solid precursors, such as nickel oxide (NiO) and tungsten oxide (WO₃). The formation of NiWO₄ typically occurs at temperatures above 800°C.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its thermal analysis.

Synthesis Protocols

-

Preparation of Precursor Solutions:

-

Dissolve 0.1 M of nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in 20 mL of deionized water (Solution A).

-

Dissolve 0.1 M of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in 20 mL of deionized water (Solution B).

-

-

Mixing: Slowly add Solution B to Solution A under constant stirring. Continue stirring the mixture for 2 hours.

-

Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180°C for 12 hours.

-

Product Recovery: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and then dry it in an oven.

-

Calcination: Calcine the dried powder at a specified temperature (e.g., 600°C for 4 hours) to obtain crystalline NiWO₄.

-

Precursor Mixing: Intimately mix stoichiometric amounts of nickel oxide (NiO) and tungsten oxide (WO₃) powders in a 1:1 molar ratio. This can be achieved by grinding the powders together in an agate mortar.

-

Calcination: Place the mixed powder in an alumina (B75360) crucible and heat it in a furnace. The reaction temperature is typically in the range of 800-1000°C for several hours to ensure complete reaction and crystallization.

Thermal Analysis Protocol (TGA/DTA/DSC)

-

Sample Preparation: Place a small amount of the powdered sample (typically 5-15 mg) into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the thermal analyzer.

-

Set the desired atmosphere (e.g., dry air or nitrogen) with a constant flow rate (e.g., 20-100 mL/min).

-

-

Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the sample weight (TGA), the temperature difference between the sample and reference (DTA), and the heat flow to the sample (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting curves to determine weight loss percentages, onset temperatures of decomposition, and the temperatures and enthalpies of phase transitions and reactions.

Reaction Pathways and Mechanisms

The formation and decomposition of this compound involve specific chemical transformations. These can be visualized to better understand the process.

Hydrothermal Synthesis Reaction Pathway

The hydrothermal synthesis of NiWO₄ from nickel nitrate and sodium tungstate in an aqueous solution can be represented by the following reaction.

Caption: Hydrothermal synthesis of crystalline NiWO₄.

Thermal Decomposition of Polymeric Precursor

The thermal decomposition of a this compound precursor synthesized via the polymeric precursor method involves the breakdown of the organic matrix.

Caption: Thermal decomposition pathway of a NiWO₄ polymeric precursor.

Solid-State Reaction Pathway

The solid-state synthesis involves the direct reaction of the constituent oxides at high temperatures.

Caption: Solid-state reaction to form NiWO₄.

Influence of Atmosphere on Thermal Stability

The atmosphere in which thermal analysis or processing is conducted can significantly affect the observed thermal events.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition of organic precursors proceeds via pyrolysis. For the final NiWO₄ compound, an inert atmosphere prevents oxidation of any reduced species that might form at very high temperatures or under low oxygen partial pressures.

-

Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, organic precursors undergo combustion, which is typically a more exothermic process than pyrolysis. For the NiWO₄ compound itself, an oxidizing atmosphere is generally the standard condition for maintaining its stoichiometry at high temperatures. However, it can also promote the oxidation of any metallic impurities if present. The formation of NiWO₄ from Ni-W alloys, for instance, is an oxidation process that occurs at high temperatures in the presence of oxygen.

Conclusion

The thermal stability of this compound is a multifaceted topic, with significant dependencies on the synthesis route, precursor materials, and atmospheric conditions during thermal treatment. A thorough understanding and control of these parameters, guided by thermal analysis techniques such as TGA, DTA, and DSC, are essential for producing NiWO₄ with the desired crystallinity, phase purity, and morphology for its diverse applications. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important material.

References

An In-Depth Technical Guide to Nickel Tungstate: Chemical Formula and Molar Mass

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental chemical properties of nickel tungstate (B81510), specifically its chemical formula and molar mass. While the determination of these properties does not involve complex experimental protocols or signaling pathways, this document presents the core information in a structured and clear format, adhering to the principles of precise scientific communication.

Core Chemical Properties

Nickel tungstate is an inorganic compound that finds applications in various fields, including catalysis and material science. A precise understanding of its chemical formula and molar mass is foundational for any research or development involving this compound.

The essential quantitative data for this compound is summarized in the table below.

| Property | Value |

| Chemical Formula | NiWO₄[1][2][3][4] |

| Molar Mass | 306.53 g/mol [1][2] |

| Alternate Formula | NiO₄W[5][6][7] |

| Appearance | Green or light brown crystals[1] |

| CAS Number | 14177-51-6[1][2][3] |

Methodologies for Determination

The chemical formula of this compound is determined through elemental analysis and crystallographic techniques. The molar mass is a calculated value derived from the chemical formula and the standard atomic weights of its constituent elements.

Experimental Protocol: Molar Mass Calculation

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. For this compound (NiWO₄), the calculation is as follows:

-

Identify the constituent elements: Nickel (Ni), Tungsten (W), and Oxygen (O).

-

Determine the number of atoms of each element from the chemical formula:

-

Ni: 1 atom

-

W: 1 atom

-

O: 4 atoms

-

-

Obtain the standard atomic weight of each element:

-

Atomic weight of Ni ≈ 58.693 u

-

Atomic weight of W ≈ 183.84 u

-

Atomic weight of O ≈ 15.999 u

-

-

Calculate the total mass:

-

Molar Mass = (1 × Atomic weight of Ni) + (1 × Atomic weight of W) + (4 × Atomic weight of O)

-

Molar Mass = (58.693) + (183.84) + (4 × 15.999)

-

Molar Mass = 306.53 g/mol

-

Visualization of Elemental Composition

The following diagram illustrates the elemental composition of this compound.

Caption: Elemental components of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS 14177-51-6 | Lorad Chemical Corporation [loradchemical.com]

- 3. This compound- Tungsten Powder Manufacturer and Supplier [tungsten-powder.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. This compound [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Solubility of Nickel Tungstate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of nickel tungstate (B81510) (NiWO₄) in a range of solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information and provides detailed, generalized experimental protocols that can be adapted for the precise determination of nickel tungstate's solubility parameters.

Executive Summary

This compound is a crystalline solid that is generally classified as insoluble in water.[1][2] However, its solubility can be significantly influenced by the chemical nature of the solvent, particularly in the presence of complexing agents or in acidic and alkaline environments. This guide summarizes the known qualitative solubility of this compound and presents methodologies for its quantitative determination, which is crucial for applications in catalysis, materials science, and potentially in pharmaceutical research where tungstate-containing compounds are being explored.

Qualitative Solubility of this compound

The solubility of this compound is not a simple dissolution process in most solvents but often involves a chemical reaction.

Table 1: Qualitative Solubility of this compound (NiWO₄)

| Solvent System | Solubility | Remarks |

| Water (H₂O) | Insoluble | Generally considered insoluble under standard conditions.[1][2] The exact, very low solubility has not been quantitatively documented in readily available literature. |

| Aqueous Ammonia (B1221849) (NH₃) | Soluble | Dissolution is due to the formation of a soluble hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺.[2] |

| Strong Acids (e.g., H₂SO₄, HCl, HNO₃) | Soluble (with reaction) | Dissolution involves a chemical reaction where the tungstate ion is protonated, and the nickel ion is released into the solution. |

| Alkaline Solutions (e.g., NaOH) | Reacts | This compound can react in alkaline solutions, particularly under electrochemical conditions.[3] The tungstate ion (WO₄²⁻) is generally more stable in alkaline media.[4] |

| Organic Solvents (e.g., Ethanol, Methanol) | Insoluble | No significant solubility is reported in common non-polar or polar organic solvents. |

Dissolution Mechanisms and Signaling Pathways

The dissolution of this compound in reactive solvents is not a simple physical process but a chemical transformation. These processes can be visualized as reaction pathways.

Dissolution in Aqueous Ammonia

In the presence of ammonia, the nickel(II) ion acts as a Lewis acid and forms a stable coordination complex with ammonia molecules, which act as Lewis bases. This complex formation shifts the dissolution equilibrium, leading to the dissolution of the this compound salt.

Caption: Dissolution of this compound in aqueous ammonia.

Dissolution in Strong Acids

In acidic solutions, the tungstate ion (WO₄²⁻) is protonated to form tungstic acid (H₂WO₄), which may be soluble or precipitate depending on the conditions. The nickel(II) ion is released into the solution as a hydrated cation.

Caption: Dissolution of this compound in strong acid.

Experimental Protocols for Solubility Determination